Calcium peroxide

Overview

Description

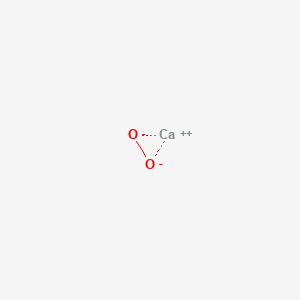

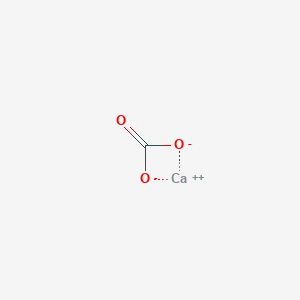

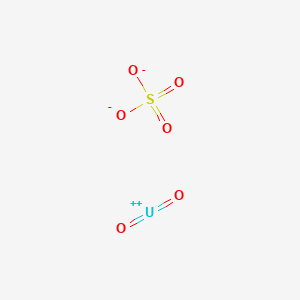

Calcium peroxide, also known as calcium dioxide, is an inorganic compound with the chemical formula CaO₂. It is a white or yellowish powder that is almost insoluble in water. This compound is primarily used as an oxidizing agent and has various applications in agriculture, environmental restoration, and the food industry .

Mechanism of Action

Target of Action

Calcium peroxide (CaO2) is a versatile compound that interacts with several targets. It primarily reacts with water (H2O) to produce calcium ion (Ca2+), oxygen (O2), and hydrogen peroxide (H2O2) . These products have distinct roles:

- Calcium ion (Ca2+) : It is suitable for inducing cell death caused by calcium overload .

- Oxygen (O2) : It is suitable for O2-dependent anticancer therapy .

- Hydrogen peroxide (H2O2) : It is suitable for H2O2-dependent anticancer therapy and can also be used in the antibacterial field to treat bacterial infections .

Mode of Action

This compound’s mode of action is primarily through its decomposition products. When it comes into contact with water, it decomposes to produce calcium ions, oxygen, and hydrogen peroxide . These products interact with their respective targets, leading to various changes such as cell death due to calcium overload, oxygen-dependent anticancer effects, and hydrogen peroxide-dependent antibacterial and anticancer effects .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its decomposition products. For instance, calcium ions can disrupt intracellular calcium homeostasis, leading to cell death . Oxygen can enhance O2-dependent anticancer therapies, while hydrogen peroxide can induce oxidative stress, leading to cell death and antibacterial effects .

Pharmacokinetics

They can readily diffuse across cell membranes and exert their effects . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and its decomposition products would depend on the specific conditions of administration and the biological system .

Result of Action

The primary result of this compound’s action is the generation of calcium ions, oxygen, and hydrogen peroxide upon contact with water . These products can induce cell death, enhance O2-dependent anticancer therapies, and exert antibacterial effects . In the context of environmental remediation, this compound can improve the digestion of waste materials .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of water. For instance, in acidic environments, this compound can readily decompose to produce its active products . Furthermore, the presence of water is crucial for the decomposition of this compound . In the context of waste treatment, the addition of this compound can effectively improve the anaerobic digestion of food waste .

Biochemical Analysis

Biochemical Properties

Calcium peroxide reacts with water to produce calcium ion (Ca2+), oxygen (O2), and hydrogen peroxide (H2O2) . The Ca2+ is suitable for calcium death caused by calcium overload, O2 is suitable for O2-dependent anticancer therapy, and H2O2 is suitable for H2O2-dependent anticancer therapy . In addition, H2O2 can also be used in the antibacterial field to treat bacterial infections .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to cause a destructive calcium overload process in tumor cells, leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with water to produce calcium ion (Ca2+), oxygen (O2), and hydrogen peroxide (H2O2) . These products interact with various biomolecules, leading to changes in gene expression and enzyme activation or inhibition. For instance, the produced H2O2 can lead to lipid peroxidation, which is considered as the main molecular mechanisms involved in the oxidative damage to cell structures and in the toxicity process that lead to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, with 200 ppm of this compound dosage, a chlorophyll-a concentration of 1,700 mg/m3 was lowered to below 10% of its initial concentration after 4 days . This suggests that this compound has a significant long-term effect on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study on the growth inhibition of Microcystis aerusinosa, it was found that with 200 ppm of this compound dosage, the chlorophyll-a concentration was significantly reduced .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is involved in the production of reactive oxygen species (ROS), which play a crucial role in regulating cell function and biological processes . The production of ROS can overwhelm the ability of enzymatic and non-enzymatic antioxidant defense mechanisms, leading to a state of oxidative stress .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. For instance, in a study on the use of this compound as an oxygen-releasing material in tissue engineering, it was found that this compound can effectively distribute oxygen in the scaffold, eliminating hypoxia .

Subcellular Localization

It is known that calcium plays a significant role in the proper functioning of peroxisomes, which are critical for fatty-acid oxidation and ROS scavenging in maintaining cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium peroxide can be synthesized by reacting calcium hydroxide with hydrogen peroxide. The reaction is as follows: [ \text{Ca(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{CaO}_2 + 2\text{H}_2\text{O} ] The octahydrate form of this compound precipitates upon the reaction of calcium hydroxide with dilute hydrogen peroxide. Upon heating, it dehydrates to form the anhydrous compound .

Industrial Production Methods: In industrial settings, this compound is produced by mixing calcium chloride solution with hydrogen peroxide under controlled conditions. The mixture is then precipitated and vacuum dried to obtain this compound powder .

Chemical Reactions Analysis

Types of Reactions: Calcium peroxide undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent, releasing oxygen when it decomposes.

Hydrolysis: In the presence of water, this compound hydrolyzes to form calcium hydroxide and hydrogen peroxide.

Acid Reaction: When treated with acids, it forms hydrogen peroxide and the corresponding calcium salt.

Common Reagents and Conditions:

Oxidation Reactions: this compound is used with reagents like ferrous sulfate to enhance coagulation in water treatment processes.

Hydrolysis Conditions: The hydrolysis reaction occurs readily in the presence of water at ambient temperatures.

Major Products Formed:

Oxygen: Released during oxidation reactions.

Hydrogen Peroxide: Formed during hydrolysis and acid reactions.

Calcium Hydroxide: Formed during hydrolysis.

Scientific Research Applications

Calcium peroxide has a wide range of applications in scientific research:

Chemistry: Used as an oxidizing agent in various chemical reactions.

Biology: Employed in the oxygenation of water and soil to promote microbial activity.

Medicine: Investigated for its antitumor and antibacterial properties.

Industry: Utilized in environmental restoration to treat contaminated soils and groundwater.

Comparison with Similar Compounds

Calcium peroxide is similar to other alkaline earth metal peroxides such as:

Magnesium Peroxide (MgO₂): Used in environmental restoration and as an oxygen source.

Barium Peroxide (BaO₂): Employed in pyrotechnics and as a bleaching agent.

Sodium Peroxide (Na₂O₂): Utilized as a strong oxidizing agent in various chemical processes.

Uniqueness: this compound is unique due to its relatively stable nature and its ability to release oxygen slowly, making it suitable for applications requiring sustained oxygen release. Its use in agriculture for seed treatment and soil remediation highlights its versatility compared to other peroxides .

Properties

IUPAC Name |

calcium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.O2/c;1-2/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJQIRIGXXHNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

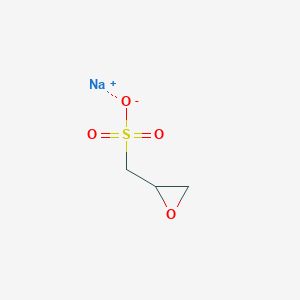

[O-][O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO2 | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | calcium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4050489 | |

| Record name | Calcium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium peroxide appears as a grayish white granular material. Used in baking, in medicine, in bleaching oils., White or yellowish odorless solid; Slightly soluble in water; Decomposes in moist air; [Merck Index] Yellowish odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4171 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in water, Soluble in acids with formation of hydrogen peroxide | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.92 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.9 g/cu cm | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish powder, White tetragonal crystals | |

CAS No. |

1305-79-9, 78403-22-2 | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium peroxide (Ca(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomp at 200 °C | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: How does calcium peroxide release oxygen in aqueous environments?

A1: In the presence of water, this compound undergoes a hydrolysis reaction, releasing oxygen and forming calcium hydroxide as a byproduct [, , ]. This oxygen release is gradual and can be modulated by factors like temperature, pH, and the presence of other materials [, ].

Q2: What are the downstream effects of this compound application in oxygen-depleted environments like sediments?

A2: The released oxygen from this compound can alleviate hypoxic conditions in sediments [, ]. This, in turn, can improve microbial activity, enhance the degradation of organic pollutants, and contribute to the overall health of the ecosystem [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula CaO2 and a molecular weight of 72.0768 g/mol.

Q4: Are there any spectroscopic techniques used to characterize this compound?

A4: Yes, several spectroscopic techniques are employed, including Fourier transform infrared spectroscopy (FTIR) [, , ], X-ray diffraction (XRD) [, , ], and Raman spectroscopy []. These techniques provide insights into the structural properties, presence of impurities, and crystalline nature of this compound.

Q5: How does the performance of this compound vary under different environmental conditions?

A5: The oxygen release rate of this compound is influenced by factors like temperature and pH. Higher temperatures generally lead to faster oxygen release []. Similarly, acidic conditions accelerate the hydrolysis reaction, while alkaline conditions can slow it down [, ].

Q6: Are there any strategies to improve the stability and control the release of oxygen from this compound?

A6: Yes, embedding this compound within a matrix, such as stearic acid [], polymers like polylactic acid (PLA) [], or encapsulating it within a resin matrix [] can enhance its stability and allow for controlled oxygen release.

Q7: Can this compound be used as an oxidant for degrading organic pollutants?

A7: Yes, this compound can degrade organic pollutants like ciprofloxacin [] and glyphosate [] via Fenton-like reactions. This makes it a promising candidate for wastewater treatment.

Q8: What is the role of ferrous ions (Fe2+) in this compound-mediated degradation of pollutants?

A8: Ferrous ions act as catalysts in the presence of this compound, generating highly reactive hydroxyl radicals (•OH) through a Fenton-like reaction. These radicals are powerful oxidants that can break down organic pollutants into less harmful substances [, ].

Q9: Besides environmental remediation, what are some other applications of this compound?

A9: this compound has been explored for various applications, including:

- Agriculture: As a soil amendment to improve aeration and promote root growth, particularly in direct-seeded rice cultivation [, , ].

- Aquaculture: As a source of oxygen and for water purification by reducing chemical oxygen demand (COD) and controlling bacterial growth [].

Q10: Have computational methods been used to study this compound?

A10: While specific examples of computational studies on this compound itself are limited in the provided research, computational chemistry techniques like density functional theory (DFT) can be applied to investigate its electronic structure, bonding properties, and reactivity.

Q11: How can computational modeling contribute to understanding the applications of this compound?

A11: Computational modeling can be utilized for:

Q12: Does the physical form of this compound influence its activity?

A12: Yes, the physical form, particularly particle size, can significantly affect the reactivity and oxygen release kinetics of this compound. Nanoparticles of this compound (Starch@CPnps) have been shown to exhibit enhanced degradation efficiency for organic dyes compared to larger particles [].

Q13: What are the challenges associated with the stability of this compound?

A13: this compound is susceptible to degradation upon exposure to moisture, leading to premature oxygen release and reduced shelf life. This necessitates the development of strategies to enhance its stability [, ].

Q14: What are some common formulation approaches to improve the stability and performance of this compound?

A14: Common strategies include:

- Embedding or Encapsulation: Incorporating this compound into a protective matrix like stearic acid, polymers (e.g., PLA), or resins can shield it from moisture and control the oxygen release [, , ].

- Particle size reduction: Synthesizing this compound nanoparticles can improve its reactivity and stability due to a higher surface area to volume ratio [].

Q15: Are there any specific safety and handling considerations for this compound?

A15: Yes, this compound is a strong oxidizer and should be handled with care. It should be stored in tightly sealed containers in a cool, dry place away from combustible materials. Contact with skin, eyes, and mucous membranes should be avoided.

Q16: How is the available oxygen content in this compound determined?

A16: Several methods can be used to determine the available oxygen content:

- Titration Methods: Titrating with potassium permanganate (KMnO4) is a common method to determine the peroxide content, which directly correlates to the available oxygen [].

Q17: What happens to this compound after it releases oxygen in the environment?

A17: this compound degrades into calcium hydroxide (Ca(OH)2), a less reactive compound. The environmental impact of this byproduct is generally considered low, but excessive calcium hydroxide can alter soil pH [, ].

Q18: What is the solubility of this compound in water?

A18: this compound has limited solubility in water, but it reacts with water to release oxygen and form calcium hydroxide, which has a higher solubility.

Q19: Are there any alternatives to this compound for oxygen release applications?

A19: Yes, alternative oxygen releasing compounds include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B74442.png)